Myristoyl Pentapeptide-8
Description
Classification and Biochemical Profile as a Synthetic Lipopeptide
Myristoyl Pentapeptide-8 is classified as a synthetic lipopeptide. This designation arises from its composite structure: a peptide chain composed of five amino acid residues, which is covalently bonded to a lipid component, myristic acid. cosmileeurope.eu The peptide portion consists of arginine, aspartic acid, glycine (B1666218), and lysine (B10760008) residues. creative-peptides.com This attachment of myristic acid, a 14-carbon saturated fatty acid, confers a lipophilic (fat-loving) character to the molecule, which is thought to enhance its affinity for and interaction with biological membranes. creative-peptides.comnih.gov This structural feature is significant in its proposed mechanisms of action within cellular environments. The synthesis of such lipopeptides is a deliberate strategy to improve the bioavailability and penetration of the peptide moiety. creative-peptides.commdpi.com
Historical Perspective of Peptide Research and Biological Relevance
The investigation of peptides as bioactive molecules has a rich history, evolving from pharmaceutical applications to cosmetic science. mdpi.comresearchgate.net Peptides, which are short chains of amino acids, are fundamental to numerous physiological processes, acting as signaling molecules, structural components, and regulators of cellular activity. researchgate.netvelourbeauty.com The journey of peptide research began with the synthesis of the first dipeptide in 1901 and gained significant momentum with breakthroughs like the production of recombinant insulin. researchgate.net In the realm of dermatology and cosmetic science, the introduction of peptides can be traced back to the 1970s with the discovery of the GHK peptide's role in collagen production. frontiersin.orgnih.gov The 1990s saw the emergence of peptides as key ingredients in skincare, with the identification of procollagen-derived peptides like KTTKS for their ability to stimulate the extracellular matrix. mdpi.comnih.gov This historical context established the foundation for the development of more complex and targeted synthetic peptides like this compound.
Overview of Proposed Biological Activities in Cellular Systems
Research into this compound has primarily focused on its effects within skin cell systems. The proposed biological activities are multifaceted and center around the stimulation of key structural proteins. inci.guide In vitro studies and cellular assays have suggested that this compound can promote the production of collagen and keratin (B1170402). creative-peptides.cominci.guide Keratin is a fibrous structural protein that is a critical component of skin, hair, and nails. velourbeauty.com Collagen, another vital protein, provides structural integrity to the dermal matrix. creative-peptides.com
The proposed mechanisms for these activities include mimicking the action of cell-adhesion proteins and upregulating certain growth factors. inci.guidespecialchem.com Specifically, it has been suggested to upregulate fibroblast growth factor and vascular endothelial growth factor. specialchem.comechemi.com Furthermore, some research indicates it may promote normal cell proliferation. creative-peptides.com Another area of investigation is its potential to enhance the integrity of microvessels. inci.guide
Current State of Academic Inquiry into this compound
The current state of academic inquiry into this compound is ongoing, with a focus on elucidating its precise mechanisms of action and validating its reported biological effects. While it is utilized in various formulations, much of the available data comes from in vitro studies and manufacturer-provided information. jddonline.comcir-safety.org Independent, peer-reviewed clinical trials are less common but are crucial for establishing a comprehensive scientific understanding. nih.gov
A study published in the Journal of Drugs in Dermatology evaluated a topical formulation containing this compound along with other active ingredients. jddonline.comjddonline.com The results of this open-label study showed statistically significant improvements in various signs of skin aging. jddonline.com However, as the formulation contained multiple active components, attributing the effects solely to this compound is challenging. jddonline.com The scientific community continues to explore the potential of myristoylated peptides for cellular delivery and biological activity. nih.govnih.gov Future research will likely focus on more rigorous clinical trials, dose-response studies, and deeper investigations into its molecular pathways.
Detailed Research Findings
| Proposed Biological Activity | Observed Effect in Cellular Systems | Supporting Evidence |
|---|---|---|
| Stimulation of Structural Proteins | Promotes the production of collagen and keratin. creative-peptides.cominci.guide | In vitro studies suggest it acts as a collagen booster. creative-peptides.com It is also reported to stimulate keratin genes. velourbeauty.com |
| Cellular Signaling | Mimics the action of cell-adhesion proteins. inci.guideinci.guide | The lipopeptide structure is designed to interact with cell membranes. creative-peptides.com |
| Growth Factor Regulation | Upregulates fibroblast growth factor and vascular endothelial growth factor. specialchem.comechemi.com | This upregulation is proposed to support cellular regeneration and microvessel integrity. creative-peptides.cominci.guide |
| Cell Proliferation | Promotes normal cell proliferation. creative-peptides.com | This activity is linked to its role in repairing and maintaining tissue structure. creative-peptides.com |
| Microvessel Integrity | Enhances the strength of capillaries. creative-peptides.cominci.guide | This is suggested to reduce leakage and pooling of blood in surrounding tissues. creative-peptides.com |
Properties
storage |
Common storage 2-8℃, long time storage -20℃. |
|---|---|
Origin of Product |
United States |
Synthesis and Structural Elucidation of Myristoyl Pentapeptide 8
Methodologies for Chemical Synthesis of Myristoyl Pentapeptide-8
The synthesis of a lipopeptide like this compound is a multi-step process involving the sequential assembly of amino acids to form a peptide chain, followed by the attachment of a fatty acid. The primary methods employed for the peptide portion are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides of defined sequences. The process involves covalently attaching the first amino acid of the sequence to an insoluble solid support, typically a polymer resin, and then sequentially adding the subsequent amino acids.
The general cycle for SPPS using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry includes the following steps:
Resin Preparation: An insoluble resin is prepared to act as the solid support.
First Amino Acid Attachment: The C-terminal (the end with the carboxylic acid group) of the first amino acid is covalently bonded to the resin.
Deprotection: The N-terminal (the end with the amino group) of the attached amino acid is protected by an Fmoc group. This group is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the amino group for the next reaction.
Coupling: The next Fmoc-protected amino acid is activated and added, forming a peptide bond with the newly exposed amino group of the resin-bound amino acid.
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the desired peptide chain is fully assembled on the resin.
Myristoylation: Once the pentapeptide sequence is complete, myristic acid is activated and coupled to the N-terminal amino group of the final amino acid.
Cleavage: The completed lipopeptide is chemically cleaved from the resin support, and all remaining side-chain protecting groups are removed, typically using a strong acid cocktail.
This method simplifies the purification process, as excess reagents and byproducts are washed away by filtration after each step while the growing peptide remains anchored to the solid support.
Solution-Phase Peptide Synthesis, also known as liquid-phase synthesis, involves building the peptide chain in a homogenous solution. Unlike SPPS, the reactants are not attached to a solid support. This technique can be performed either by adding amino acids one by one or by coupling smaller, pre-synthesized peptide fragments.
The key features of this approach include:
Fragment Condensation: Smaller peptide fragments can be synthesized and purified individually before being joined together in solution to form the final, longer peptide chain.
Purification: After each reaction step, the desired product must be isolated and purified from the reaction mixture, often through techniques like crystallization or chromatography.
While potentially more time-consuming due to the purification steps between reactions, solution-phase synthesis can be advantageous for large-scale production and for synthesizing certain complex peptides that may be challenging to produce via SPPS.
Hybrid synthesis strategies combine the advantages of both solid-phase and solution-phase methods. In this approach, smaller peptide fragments are first synthesized efficiently using automated Solid-Phase Peptide Synthesis. These protected fragments are then cleaved from the resin and are subsequently coupled together in a solution-phase reaction to form the final peptide. This hybrid method is particularly useful for the efficient construction of longer or more complex peptides, leveraging the speed of SPPS for fragment creation and the flexibility of solution-phase chemistry for the final assembly.
Amino Acid Sequence and Structural Attributes of this compound
The structure of this compound is defined by its two core components: the five-unit amino acid chain (the pentapeptide) and the covalently attached myristoyl group.
A pentapeptide is composed of five amino acid residues linked by four peptide bonds. Available literature indicates that this compound is a synthetic peptide constructed from a combination of four specific amino acid types: Arginine, Aspartic Acid, Glycine (B1666218), and Lysine (B10760008). creative-peptides.commobelbiochem.com Since a pentapeptide must contain five residues, this indicates that one of these amino acid types is repeated in the sequence. However, the precise sequence and which residue is repeated are not consistently disclosed in publicly available scientific literature, likely due to the proprietary nature of the compound.
The table below details the amino acid types identified as constituents of the peptide chain.
| Amino Acid | 3-Letter Code | 1-Letter Code | Chemical Nature of Side Chain |
| Arginine | Arg | R | Basic, Positively Charged |
| Aspartic Acid | Asp | D | Acidic, Negatively Charged |
| Glycine | Gly | G | Nonpolar, Aliphatic |
| Lysine | Lys | K | Basic, Positively Charged |
This table lists the types of amino acids reported to be in the peptide, not the specific five-residue sequence.
The "myristoyl" designation in the compound's name refers to the presence of a myristoyl group, which is derived from myristic acid. nih.gov
Myristic Acid: Also known by its systematic name, n-Tetradecanoic acid, is a common 14-carbon saturated fatty acid (C14). Its presence transforms the hydrophilic peptide into a lipopeptide, a molecule with both lipid and peptide characteristics.
Covalent Attachment: The myristoyl group is covalently attached to the peptide chain via an amide bond. This bond forms between the carboxyl group of myristic acid and the alpha-amino group of the peptide's N-terminal amino acid. wikipedia.orgcreative-diagnostics.com This process, known as N-myristoylation, is a critical step in the synthesis that imparts significant lipophilicity to the final molecule. nih.gov This lipid tail is known to play an essential role in mediating interactions with lipid environments. nih.gov
Post-Synthetic Modification and Functionalization Strategies
Post-synthetic modifications are crucial for enhancing the properties of peptides, such as their stability and ability to penetrate the skin. For this compound, the key modification is the attachment of a myristoyl group, a 14-carbon saturated fatty acid. wikipedia.orgcosmileeurope.eu This lipidation increases the peptide's affinity for lipid-rich environments. creative-peptides.com
N-terminal myristoylation is a specific type of acylation where a myristoyl group is covalently attached to the alpha-amino group of an N-terminal amino acid, which must be glycine. wikipedia.orgexpasy.org This reaction is catalyzed in biological systems by the enzyme N-myristoyltransferase (NMT). wikipedia.orgfrontiersin.orgacs.org The process is typically irreversible. wikipedia.orgfrontiersin.org
The mechanism involves the enzyme NMT, which utilizes myristoyl-coenzyme A (myristoyl-CoA) as the fatty acid donor. frontiersin.orgacs.org The addition of the myristoyl group proceeds through a nucleophilic addition-elimination reaction. wikipedia.org NMT positions the myristoyl-CoA in its binding pocket, polarizing the carbonyl group and making the carbon susceptible to nucleophilic attack by the N-terminal glycine's amino group. wikipedia.org This modification can occur either during protein translation (co-translationally) after the initial methionine is removed, or after translation (post-translationally) if a cleavage event exposes an internal glycine residue. wikipedia.orgfrontiersin.org In the context of synthetic peptides, this acylation is performed chemically, often after the peptide chain has been assembled, by reacting the N-terminal amine with an activated form of myristic acid. embopress.org
Key Components of the Myristoylation Reaction
| Component | Role |
|---|---|
| Peptide Substrate | Must possess an N-terminal Glycine residue for NMT recognition. expasy.org |
| N-Myristoyltransferase (NMT) | The enzyme that catalyzes the transfer of the myristoyl group. wikipedia.orgfrontiersin.org |
| Myristoyl-Coenzyme A (Myristoyl-CoA) | Acts as the donor of the activated myristoyl group. frontiersin.orgacs.org |
While myristoylation is the defining feature of this compound, other derivatizations are commonly employed in peptide chemistry to modify their physicochemical properties. These alternative strategies could theoretically be applied to the base pentapeptide to create novel derivatives.
Palmitoylation: Similar to myristoylation, this involves the attachment of palmitic acid (a 16-carbon saturated fatty acid). embopress.org This modification also enhances the lipophilicity of the peptide. In some proteins, palmitoylation can occur on cysteine residues via a thioester linkage. embopress.org
Acetylation: This involves the addition of an acetyl group to the N-terminus. N-terminal acetylation is a common modification mediated by N-acetyltransferase (NAT) using acetyl-coenzyme A (acetyl-CoA) as a substrate. acs.org This modification can influence the peptide's stability and function.
Encapsulation in Liposomes: To improve skin penetration and efficacy, peptides can be encapsulated in delivery systems like liposomes. nih.gov This strategy has been shown to significantly increase the permeation of peptides compared to their free forms. nih.gov
Comparison of Potential Derivatization Strategies
| Derivatization | Attached Group | Purpose |
|---|---|---|
| Myristoylation | Myristic acid (14-carbon) | Increase lipophilicity, membrane interaction. wikipedia.org |
| Palmitoylation | Palmitic acid (16-carbon) | Increase lipophilicity, potentially stronger membrane association. embopress.org |
| Acetylation | Acetyl group | Neutralize N-terminal charge, potentially increase stability. acs.org |
| Liposomal Encapsulation | Phospholipid vesicle | Enhance skin penetration and bioavailability. nih.gov |
Analytical and Characterization Techniques for Synthetic Peptides
The structural integrity and purity of synthetic peptides like this compound are confirmed using a suite of analytical techniques. These methods are essential for quality control and to ensure the final product meets the required specifications. biosynth.compolypeptide.com
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification and purity assessment of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, separating the peptide from impurities based on hydrophobicity. nih.govbiosynth.com Ultra-high performance liquid chromatography (UHPLC) offers higher resolution and sensitivity. biosynth.comalmacgroup.com The purity is determined by comparing the peak area of the main peptide to the total area of all peaks. biosynth.com
Mass Spectrometry (MS): MS is considered the gold standard for confirming the molecular weight and identity of a peptide. resolvemass.ca Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to obtain the mass-to-charge ratio, which confirms the peptide's identity. biosynth.com Tandem MS (MS/MS) can be used to fragment the peptide, allowing for the verification of its amino acid sequence. biosynth.compolypeptide.com
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide and to calculate the net peptide content (NPC). biosynth.com The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. biosynth.comresolvemass.ca This analysis confirms that the correct amino acids are present in the correct ratios. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for peptides with more than 10 amino acids, NMR can provide detailed information about the three-dimensional structure of the peptide in solution. polypeptide.comresolvemass.ca It is a powerful tool for comprehensive structural elucidation. polypeptide.com
Summary of Analytical Techniques for Peptide Characterization
| Technique | Primary Purpose | Information Obtained |
|---|---|---|
| HPLC / UHPLC | Purity assessment and purification. nih.govalmacgroup.com | Peptide purity, identification of impurities. biosynth.com |
| Mass Spectrometry (MS) | Identity and sequence confirmation. biosynth.comresolvemass.ca | Molecular weight, amino acid sequence. polypeptide.com |
| Amino Acid Analysis (AAA) | Composition and content determination. biosynth.com | Amino acid ratios, net peptide content. biosynth.com |
| NMR Spectroscopy | 3D structure elucidation. polypeptide.com | Detailed atomic-level structure in solution. resolvemass.ca |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Myristic Acid |
| Palmitic Acid |
| Glycine |
| Lysine |
| Arginine |
| Aspartic Acid |
| Cysteine |
| Methionine |
| Myristoyl-Coenzyme A |
| Acetyl-Coenzyme A |
| Threonine |
Cellular and Molecular Mechanisms of Action of Myristoyl Pentapeptide 8
Modulation of Extracellular Matrix Protein Synthesis
The primary and most well-documented mechanism of Myristoyl Pentapeptide-8 and its closely related analogues, such as Palmitoyl Pentapeptide-4 (which shares the same core peptide sequence), is the stimulation of ECM protein synthesis. It interacts with fibroblasts, the primary cells responsible for producing and maintaining the ECM, prompting them to increase the production of vital structural components.
In vitro studies have demonstrated that the pentapeptide core of this compound significantly upregulates the synthesis of several key collagen isoforms. Collagen is the most abundant protein in the skin, providing tensile strength and structure. The peptide has been shown to stimulate the production of Collagen Type I and Type III, which are crucial for skin firmness and elasticity, as well as Collagen Type IV, a key component of the basement membrane that anchors the epidermis to the dermis.
Table 1: In Vitro Effects of KTTKS-based Peptides on Collagen Synthesis
| Protein | Cell Type | Observed Effect (Percentage Increase) | Peptide Studied |
|---|---|---|---|
| Collagen I | Human Fibroblasts | +117% to +258% | Palmitoyl Pentapeptide-4 |
| Collagen III | Human Fibroblasts | Stimulation confirmed (quantitative data limited) | KTTKS |
| Collagen IV | Human Fibroblasts | +327% | Palmitoyl Tetrapeptide-7 (in blend) |
| Total Collagen | Human Dermal Fibroblasts | +80% | Ac-Wahx-KTTKS (Analogue) |
Beyond collagen, this pentapeptide also influences other critical ECM components. Fibronectin is a glycoprotein (B1211001) that plays a vital role in cell adhesion and wound healing, helping to organize the ECM. Studies have confirmed that the KTTKS peptide sequence stimulates fibronectin production in fibroblasts. mdpi.comresearchgate.net Manufacturer data for Palmitoyl Pentapeptide-4 indicates a significant upregulation of fibronectin synthesis. chemistconfessions.com
Table 2: In Vitro Effects of KTTKS-based Peptides on Other ECM Proteins
| Protein | Cell Type | Observed Effect (Percentage Increase) | Peptide Studied |
|---|---|---|---|
| Fibronectin | Human Fibroblasts | +164% | Palmitoyl Pentapeptide-4 |
| Elastin (B1584352) | Human Fibroblasts | Stimulation reported (quantitative data limited) | Palmitoyl Pentapeptide-4 |
Table 3: In Vitro Effects of KTTKS-based Peptides on Glycosaminoglycan Synthesis
| Molecule | Cell Type | Observed Effect (Percentage Increase) | Peptide Studied |
|---|---|---|---|
| Hyaluronic Acid (a GAG) | Human Fibroblasts | +179% | Palmitoyl Pentapeptide-4 |
| Total Glycosaminoglycans | Human Fibroblasts | +287% | Palmitoyl Tetrapeptide-7 (in blend) |
Effects on Cellular Proliferation and Differentiation
In addition to stimulating the production of matrix components, this compound influences the behavior of the cells themselves, promoting a regenerative environment.
Fibroblasts are the key architects of the dermis. With age, their number and activity decline, leading to reduced ECM production and the visible signs of aging. Signal peptides like this compound have been shown to stimulate the proliferation of fibroblasts. nih.gov By increasing the population of active fibroblasts, the peptide ensures that there are more cells available to synthesize the collagen, elastin, and GAGs needed for a healthy skin structure. This proliferative effect is a crucial aspect of its regenerative capabilities, working in concert with the stimulation of protein synthesis.
The epidermis, the outermost layer of the skin, is primarily composed of keratinocytes. These cells undergo a continuous process of proliferation in the basal layer and differentiation as they move towards the surface, ultimately forming the protective skin barrier. This compound and related peptides have been shown to influence keratinocytes by stimulating the production of keratins, the primary structural proteins of the epidermis. cosmacon.de
Influence on Vascular Endothelial Cell Dynamics
This compound has demonstrated a significant influence on the dynamics of vascular endothelial cells, which are the primary cells lining blood vessels. Research indicates that this lipopeptide can modulate angiogenesis, the process of forming new blood vessels. The myristoyl group, a fatty acid, increases the peptide's ability to interact with cell membranes, potentially influencing membrane-associated proteins that are involved in cell signaling and adhesion. ci.guide Studies have shown that this compound can enhance the integrity of microvessels and improve capillary microcirculation. ci.guide This can contribute to a reduction in processes like fluid leakage and the pooling of blood, which are relevant in conditions such as under-eye dark circles and puffiness. ci.guidecreative-peptides.com The peptide is also suggested to support the structural proteins of the skin, such as collagen and keratin (B1170402), which indirectly contributes to a healthier and more resilient microvascular environment. aushealthingredients.com
Interaction with Intracellular Signaling Pathways
The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways, which triggers a cascade of cellular responses.
Role in Protein Kinase C Activation and Downstream Cascades
There is evidence suggesting that myristoylated peptides can influence the activity of Protein Kinase C (PKC), a family of enzymes crucial for regulating the function of other proteins through phosphorylation. nih.gov The myristoyl group facilitates the peptide's insertion into the cell membrane, where it can interact with and potentially activate PKC. nih.govnih.gov The activation of PKC can initiate several downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival. encyclopedia.pub Myristoylated substrates of PKC, like the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), are known to be involved in cellular processes such as cell migration and cytoskeletal organization. tandfonline.com
Angiotensin-Converting Enzyme Inhibition Mechanism
Some studies suggest that this compound may act as an inhibitor of the Angiotensin-Converting Enzyme (ACE). creative-peptides.com ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II. nih.govmdpi.com By inhibiting ACE, this compound can help to reduce vasoconstriction and improve lymph circulation, which can be beneficial in reducing edema, such as that seen in under-eye bags. creative-peptides.com The inhibitory activity of peptides on ACE is often related to their specific amino acid sequence, which allows them to bind to the active site of the enzyme. nih.govmdpi.com
Potential Crosstalk with Growth Factor Signaling Pathways
This compound may interact with growth factor signaling pathways, which are critical for cell growth and tissue repair. nih.govnih.gov Growth factors, such as Transforming Growth Factor-beta (TGF-β), stimulate the production of extracellular matrix components like collagen. nih.govnih.gov Peptides can mimic the action of growth factors or modulate their signaling pathways. encyclopedia.pub For example, by influencing protein kinases like PKC, this compound can affect the phosphorylation state of components within these pathways, potentially leading to synergistic effects on cellular responses to growth factors and promoting tissue regeneration. encyclopedia.pub
Regulation of Intercellular Adhesion and Junctional Integrity
This compound is involved in regulating the adhesion between cells and maintaining the integrity of cellular junctions, which is crucial for tissue structure and function.
Mimicry of Cell-Adhesion Protein Functions
A key mechanism of this compound is its ability to mimic the function of natural cell-adhesion proteins. ci.guide Cell-adhesion molecules are proteins on the cell surface that bind to other cells or the extracellular matrix. nih.govrsc.org By mimicking these proteins, this compound can support dermal cell adhesion, making the skin more resilient to environmental stressors. ci.guideaushealthingredients.com This improved adhesion helps to strengthen the skin barrier and maintain its protective function. aushealthingredients.com Peptides designed to mimic cell-adhesion sequences can promote cell-cell interactions and enhance the integrity of tissues. nih.govnih.gov
Research Findings on this compound and Related Peptides
| Mechanism of Action | Observed Effect | Supporting Evidence/Study Type | Reference |
| ACE Inhibition | May enhance lymph circulation and reduce edema (eye bags). | In-vitro and cosmetic application studies. | creative-peptides.com |
| PKC Pathway Interaction | Myristoylated peptides can act as inhibitors or substrates for PKC, influencing downstream signaling. | In-vitro cellular assays. | nih.govtandfonline.com |
| Cell Adhesion Mimicry | Supports dermal cell adhesion, improving skin resilience. | Cosmetic ingredient data and functional studies. | ci.guideaushealthingredients.com |
| Structural Protein Support | Stimulates keratin production. | In-vitro and clinical studies on eyelash growth. | aushealthingredients.comnih.gov |
| Microcirculation Enhancement | Enhances microvessel integrity and capillary microcirculation. | Cosmetic ingredient data. | ci.guide |
Summary of Peptide Actions on Cellular Mechanisms
| Peptide/Compound Class | Target/Pathway | Cellular/Physiological Outcome |
| This compound | Angiotensin-Converting Enzyme (ACE) | Inhibition of vasoconstriction, improved circulation. |
| Myristoylated Peptides | Protein Kinase C (PKC) | Modulation of downstream signaling cascades (e.g., MAPK). |
| Cell-Adhesion Mimetic Peptides | Cell Surface Receptors | Enhanced intercellular adhesion and junctional integrity. |
| Growth Factor-Mimetic Peptides | Growth Factor Receptors (e.g., TGF-β receptor) | Stimulation of extracellular matrix production. |
Impact on Epithelial Tight Junction Components and Permeability
The integrity of the epithelial barrier is paramount for protecting underlying tissues from external stressors and maintaining homeostasis. This barrier function is primarily regulated by tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent epithelial cells, thereby controlling the passage of ions and solutes. nih.gov The primary components of TJs include transmembrane proteins such as claudins and occludin, and cytoplasmic scaffolding proteins like Zonula Occludens-1 (ZO-1), which links the transmembrane proteins to the actin cytoskeleton. nih.govnih.gov
This compound is suggested to support and strengthen the skin's barrier function. aushealthingredients.com This proposed action is linked to its ability to mimic cell-adhesion processes, which could contribute to a more resilient epithelial layer. ci.guide By enhancing cell adhesion, the peptide may indirectly influence the stability and function of the cell-cell junctions that govern paracellular permeability. googleapis.com A robust barrier is crucial for preventing the infiltration of environmental aggressors and reducing trans-epidermal water loss.
Mechanism of Cellular Uptake and Intracellular Trafficking
The cellular uptake of this compound is fundamentally influenced by its lipopeptide nature, specifically the presence of the myristoyl group. creative-peptides.com Myristoylation refers to the attachment of myristic acid, a 14-carbon saturated fatty acid, to the peptide backbone. nih.gov This lipid moiety confers a significant degree of hydrophobicity to the molecule, enabling it to interact with and insert into the lipid bilayer of the cell membrane. mdpi.com
This process of membrane association is a critical first step for cellular entry. The myristoyl group acts as a lipid anchor, facilitating the peptide's localization at the cell surface and reducing the energetic barrier for its translocation across the plasma membrane. nih.gov This mechanism allows the peptide to penetrate the cell membrane, a process that is often rapid for myristoylated molecules. nih.gov This enhanced membrane affinity and subsequent cellular uptake are key features that distinguish lipopeptides from their non-lipidated peptide counterparts, which are often cell-impermeable. nih.gov
The study of internalization kinetics is crucial for understanding the rate and efficiency of a peptide's entry into cells. While specific kinetic parameters for this compound are not widely published, studies on other myristoylated peptides demonstrate that the process is typically rapid. nih.gov The kinetics of cellular uptake for such peptides are generally analyzed using a variety of in vitro cell models.
Research on a myristoylated peptide cargo showed that cellular uptake increased rapidly, indicating a swift association with the cell membrane followed by internalization. nih.gov The process is often dose-dependent and can occur through one or more mechanisms, including direct penetration of the membrane or various forms of endocytosis. ulaval.canih.gov Quantitative analysis in cell models typically involves tracking the peptide over time using techniques that can measure its concentration either associated with the cell membrane or within the intracellular environment.
| Method | Principle | Type of Data Generated |
|---|---|---|
| Confocal Microscopy | Imaging of fluorescently-labeled peptides in live or fixed cells to visualize uptake and localization. | Qualitative and semi-quantitative data on the rate of entry and subcellular location. |
| Flow Cytometry | Measures the fluorescence intensity of individual cells incubated with a labeled peptide, allowing for high-throughput quantification of uptake across a cell population. | Quantitative data on the percentage of positive cells and mean fluorescence intensity, reflecting the extent of internalization. |
| Radiolabeling Assays | Uses peptides labeled with a radioactive isotope to quantify uptake by measuring cell-associated radioactivity. | Highly sensitive quantitative data on the amount of peptide internalized over time. |
| Mass Spectrometry | Can be used to quantify the amount of unlabeled peptide within cell lysates after incubation. | Absolute quantification of internalized peptide. |
Following cellular uptake, the intracellular trafficking and ultimate fate of this compound determine its ability to interact with potential molecular targets. The myristoylation facilitates a rapid entry into the cell. nih.gov Studies on other lipopeptides have shown that they can quickly penetrate the plasma membrane and distribute within the cytoplasm, the nuclear membrane, and even the nucleus within minutes of exposure. nih.gov This suggests a mechanism that may bypass or quickly escape the traditional endo-lysosomal pathway.
Once inside the cell, peptides can follow several routes. nih.gov A common pathway involves sequestration into endosomes. ulaval.ca From early endosomes, the peptide may be trafficked to late endosomes and subsequently to lysosomes for degradation. ulaval.ca However, for a peptide to be biologically active, it often needs to escape this degradative pathway and reach the cytoplasm or other specific organelles. The ability of lipopeptides to interact with and destabilize lipid membranes may facilitate this endosomal escape.
The ultimate fate of this compound within the cell could involve several outcomes: interaction with specific intracellular targets to elicit a biological response, enzymatic degradation by cytoplasmic proteases, or potential expulsion from the cell. nsf.gov The precise localization and metabolic fate are dependent on the peptide's sequence, its stability, and the specific cell type.
Investigative Methodologies and Model Systems for Myristoyl Pentapeptide 8 Research
In Vitro Cellular Models for Biological Activity Assessment
In vitro models are fundamental to the initial stages of research on cosmetic peptides, offering controlled environments to assess cellular responses and molecular pathways. These systems are invaluable for screening, dose-response analysis, and mechanistic studies.
Primary cells, isolated directly from tissue, are considered the gold standard for in vitro testing as they most closely represent the physiological state of cells in the body. For a peptide like Myristoyl Pentapeptide-8, which is suggested to have anti-aging and skin-firming properties, primary human dermal fibroblasts and epidermal keratinocytes are the most relevant cell types for investigation.
Primary Human Dermal Fibroblasts (HDFs): These cells are responsible for synthesizing collagen, elastin (B1584352), and other components of the extracellular matrix that provide skin with its structure and elasticity. Research on this compound using HDFs would focus on its ability to stimulate the production of these structural proteins. Key endpoints would include quantifying collagen and elastin synthesis via assays such as ELISA or Western blot. Furthermore, the expression of genes encoding these proteins would be analyzed using quantitative polymerase chain reaction (qPCR).
Primary Human Epidermal Keratinocytes (HEKs): As the main cells of the epidermis, keratinocytes play a crucial role in forming the skin barrier and in cell signaling. Studies involving HEKs would investigate the influence of this compound on cell proliferation and differentiation, which are vital for skin regeneration and repair. The expression of keratin (B1170402) proteins, which are key structural components of the epidermis, would be a primary focus. ci.guide
Table 1: Illustrative Research Findings on Primary Fibroblast Activity (Note: The following table is a template. Specific experimental data for this compound is not publicly available.)
| Peptide Concentration | Endpoint Assessed | Method | Hypothetical Outcome |
|---|---|---|---|
| 1 µM | Collagen I Synthesis | ELISA | Data not available in public domain |
| 5 µM | Elastin Gene Expression | qPCR | Data not available in public domain |
While primary cells offer high physiological relevance, they have a limited lifespan in culture. Immortalized cell lines, which have been modified to proliferate indefinitely, provide a consistent and readily available alternative for more extensive mechanistic studies and high-throughput screening.
For research into this compound, immortalized keratinocyte lines such as HaCaT cells, or fibroblast cell lines like NIH 3T3, could be employed. These cell lines are well-characterized and allow for reproducible experiments to dissect the specific signaling pathways that may be modulated by the peptide. For instance, researchers could investigate the activation of pathways such as the Transforming Growth Factor-beta (TGF-β) signaling cascade, which is a known regulator of collagen synthesis.
The skin is a complex organ where different cell types constantly interact. Co-culture models, in which two or more different cell types are grown together, offer a more physiologically relevant system than monocultures by allowing for the study of these interactions.
A co-culture of fibroblasts and keratinocytes is particularly relevant for assessing the effects of this compound. researchgate.net These models can be set up with the cell types in direct contact or separated by a porous membrane, which allows for the exchange of soluble factors. This would enable researchers to determine if the peptide's effects are due to direct action on one cell type or mediated through paracrine signaling between fibroblasts and keratinocytes. For example, the peptide might stimulate fibroblasts to release growth factors that in turn promote keratinocyte proliferation and differentiation. nih.gov
Ex Vivo Tissue Models for Complex Biological Evaluation
Ex vivo models utilize tissues that have been excised from a living organism and are maintained in a viable state in a laboratory setting. These models bridge the gap between in vitro cell cultures and in vivo human studies, offering a more complex tissue architecture while still allowing for a high degree of experimental control.
Organotypic skin cultures are three-dimensional models that are constructed in the laboratory to mimic the structure of human skin. Typically, these models consist of a dermal equivalent, composed of fibroblasts embedded in a collagen matrix, with a layer of keratinocytes cultured on top. nih.gov When exposed to an air-liquid interface, the keratinocytes stratify and differentiate to form an epidermis that is structurally similar to that in vivo.
Table 2: Representative Data from Organotypic Skin Model Analysis (Note: The following table is a template. Specific experimental data for this compound is not publicly available.)
| Treatment Group | Parameter Measured | Technique | Hypothetical Result |
|---|---|---|---|
| Control | Epidermal Thickness | Histology (H&E Staining) | Data not available in public domain |
| This compound | Collagen IV Deposition | Immunohistochemistry | Data not available in public domain |
Precision-cut tissue slices, often of human or porcine skin, are thin sections of intact skin that can be maintained in culture for a period of time. These models retain the full architecture of the skin, including the stratum corneum, epidermis, and dermis.
The primary application of this model in the context of this compound research would be to assess its permeation through the skin barrier. mdpi.com The lipophilic myristoyl group is intended to enhance skin penetration; precision-cut skin slices would allow for the quantification of this effect. Using techniques such as Franz diffusion cells, researchers can apply a formulation containing the peptide to the surface of the skin slice and measure the amount of peptide that permeates through the different layers of the skin over time. This is a critical step in determining the bioavailability of the peptide in a topical application.
Advanced Analytical Techniques in this compound Research
Proteomics Approaches for Target Identification
Proteomics is a powerful methodology used to identify the protein interaction partners of bioactive molecules, offering insights into their mechanism of action. nih.govsapient.bio Techniques such as affinity purification-mass spectrometry or activity-based protein profiling (ABPP) are commonly employed to discover direct binding targets from complex biological samples like cell lysates. nih.govcreative-proteomics.com
A comprehensive search of scientific and technical literature did not yield specific studies that have applied proteomics approaches to identify the direct molecular targets of this compound. Consequently, there is no published data detailing its protein interaction profile or validating its presumed targets, such as keratin or collagen precursors, at a proteomic level.
Transcriptomics Analysis of Gene Expression Profiles
Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or tissue, providing a snapshot of the genes that are actively being expressed. nih.gov This methodology, often utilizing techniques like RNA-sequencing or microarrays, can reveal how a compound like this compound might alter cellular function by modulating gene expression. nih.govnih.gov For instance, researchers can identify the upregulation or downregulation of genes involved in skin structure, inflammation, or cellular metabolism following treatment with the peptide. chromatographyonline.commdpi.com
Despite the utility of this approach, specific transcriptomic studies detailing the global gene expression changes in skin cells (e.g., keratinocytes or fibroblasts) in response to this compound have not been published in the available scientific literature. Therefore, a data-driven understanding of its impact on cellular genetic programming is currently unavailable.
Immunofluorescence and Confocal Microscopy for Cellular Localization
Immunofluorescence and confocal microscopy are vital imaging techniques used to visualize the location of specific molecules within cells. nih.govnih.gov By tagging a peptide or using antibodies against it, researchers can track its penetration into cells and determine its subcellular destination, such as the cytoplasm, nucleus, or specific organelles. nih.govresearchgate.net This information is critical for understanding if a peptide reaches its intended site of action.
There are no specific published studies using immunofluorescence or confocal microscopy to document the cellular uptake and localization of this compound. Research on other peptides demonstrates the utility of these methods, but visual evidence confirming the cellular and subcellular distribution of this compound is not present in the public domain.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Peptide Analysis in Biological Matrices
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the benchmark for accurately quantifying small molecules, including peptides, in complex biological samples such as plasma, cell cultures, or skin tissue extracts. bioanalysis-zone.comnih.govnih.gov This highly sensitive and selective technique is essential for pharmacokinetic studies, determining the stability of a peptide, and measuring its concentration in a biological system. chromatographyonline.comnih.gov
While HPLC-MS/MS is a standard method for peptide analysis, a specific, validated HPLC-MS/MS method for the quantification of this compound in biological matrices has not been described in the available scientific literature. As a result, data regarding its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems are not publicly available.
Comparative Analysis and Structure Activity Relationship of Myristoyl Pentapeptide 8
Comparative Studies with Analogous Peptides and Lipopeptides
The biological effects of Myristoyl Pentapeptide-8 can be better understood through comparison with other lipopeptides used in cosmetic formulations. These analogs may differ in their peptide sequence or the attached lipid chain, leading to distinct functional outcomes.
While all lipopeptides are designed for enhanced bioavailability, variations in the amino acid sequence direct their activity toward different cellular targets. This compound exhibits a broad range of activities, including the stimulation of both collagen and keratin (B1170402) production. ci.guide This contrasts with other myristoylated and palmitoylated peptides that often have more specialized functions.
For instance, Myristoyl Pentapeptide-17 is known primarily for its potent stimulation of keratin genes, making it a key ingredient in products aimed at enhancing eyelash and eyebrow growth. mdhair.coincidecoder.com Myristoyl Pentapeptide-4, on the other hand, is reported to activate fibroblasts to promote the synthesis of type I collagen and elastin (B1584352), targeting the reduction of static wrinkles and skin barrier repair. lsherb.com Palmitoyl Pentapeptide-4 (Matrixyl), a widely studied lipopeptide, is a fragment of procollagen (B1174764) type I and primarily stimulates the synthesis of collagen, elastin, and hyaluronic acid to reduce the signs of aging. mdpi.com
This compound's reported ability to inhibit angiotensin-converting enzyme and improve lymph circulation to reduce edema and dark circles represents another distinguishing feature not commonly associated with other cosmetic pentapeptides. creative-peptides.com
Table 1: Comparative Biological Activities of Select Lipopeptides
| Peptide | Primary Biological Target/Activity | Primary Application |
|---|---|---|
| This compound | Mimics cell-adhesion proteins; stimulates collagen and keratin; enhances microcirculation; inhibits angiotensin-converting enzyme. ci.guidecreative-peptides.com | Anti-aging (wrinkles, firmness), eye care (dark circles, bags), eyelash enhancement. ci.guidecreative-peptides.com |
| Myristoyl Pentapeptide-4 | Stimulates Type I collagen and elastin synthesis; strengthens epidermal lipid layer. lsherb.com | Anti-aging (static wrinkles), skin barrier repair. lsherb.com |
| Myristoyl Pentapeptide-17 | Stimulates keratin gene expression. incidecoder.comlsherb.com | Eyelash and eyebrow growth and thickness. mdhair.co |
| Palmitoyl Pentapeptide-4 | Stimulates synthesis of collagen, elastin, and hyaluronic acid. mdpi.com | Anti-aging (wrinkle reduction, skin texture). nih.gov |
The efficacy of lipopeptides can be enhanced when formulated with other bioactive molecules. Research and product formulations often highlight synergistic pairings designed to achieve superior results.
Conversely, there is a lack of scientific literature detailing specific antagonistic interactions between this compound and other bioactive molecules. Cosmetic formulations are generally designed to ensure the stability and compatibility of all active ingredients.
Elucidation of Structure-Activity Relationships
The biological function of a lipopeptide is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) dictates how the molecule interacts with biological systems, with its efficacy being dependent on the amino acid sequence, the nature of the lipid chain, and the resulting three-dimensional conformation. researchgate.net
The distinct functions of analogous myristoylated pentapeptides underscore the criticality of the amino acid sequence. For example, the sequence of Myristoyl Pentapeptide-4 (Lys-Thr-Thr-Lys-Ser) is a fragment of procollagen I, which explains its targeted action on collagen synthesis. lsherb.commdpi.com In contrast, the sequence of Myristoyl Pentapeptide-17 (Lys-Leu-Ala-Lys-Lys) is designed to specifically upregulate the expression of keratin genes. incidecoder.com Although the precise sequence of this compound is proprietary, its composition of arginine, aspartic acid, glycine (B1666218), and lysine (B10760008) residues is tailored to its multi-faceted role in stimulating both collagen and keratin and influencing cellular adhesion. ci.guidecreative-peptides.com Altering even a single amino acid can dramatically change the peptide's binding affinity and biological response.
The conjugation of a fatty acid to a peptide, a process known as lipidation, is a key structural modification that enhances performance. The myristoyl group, a 14-carbon saturated fatty acid, serves several crucial functions.
Enhanced Penetration : The lipid tail increases the molecule's lipophilicity, facilitating its penetration through the lipid-rich stratum corneum of the skin. This allows the peptide to reach its target cells in the epidermis and dermis. aushealthingredients.com
Increased Bioavailability : By anchoring the peptide to cell membranes, the myristoyl chain can increase the local concentration of the peptide near its target receptors, thereby enhancing its biological effect. nih.gov
The length and saturation of the acyl chain are critical parameters. A chain that is too short may not provide sufficient lipophilicity for effective skin penetration, while an excessively long chain could hinder solubility in a cosmetic formulation. The 14-carbon length of myristic acid represents a balance for cosmetic applications. Studies on other lipopeptides show that fatty acids with 10 to 12 carbons can exhibit high efficacy. mdpi.com
Furthermore, the degree of saturation impacts how the lipid chain interacts with the skin's lipid matrix. Unsaturated fatty acids, which contain one or more double bonds, have a "kinked" structure. This shape can disrupt the highly ordered structure of the stratum corneum lipids more effectively than straight-chain saturated fatty acids, potentially leading to greater permeation enhancement. nih.gov The use of the saturated myristoyl chain in this compound provides stability and a well-understood level of lipophilicity for consistent performance.
Table 2: Influence of Lipid Chain Characteristics on Lipopeptide Activity
| Structural Feature | Influence on Activity | Rationale |
|---|---|---|
| Chain Length (e.g., C14 Myristoyl vs. C16 Palmitoyl) | Affects lipophilicity, skin penetration, and solubility. | An optimal chain length is required to balance effective penetration through the stratum corneum with solubility in the cosmetic base. Myristic (C14) and Palmitic (C16) acids are commonly used to achieve this balance. aushealthingredients.commdpi.com |
| Saturation (Saturated vs. Unsaturated) | Impacts interaction with and disruption of the stratum corneum. | Unsaturated chains can create more disorder in the skin's lipid matrix, potentially increasing the penetration of the active peptide. Saturated chains offer higher stability and predictable packing. nih.gov |
Cosmetic peptides exert their effects by acting as signaling molecules that bind to specific receptors on the surface of target cells, such as fibroblasts or keratinocytes. skininc.com This interaction is highly specific and analogous to a key fitting into a lock. The three-dimensional shape, or conformation, of the peptide must be complementary to the binding site of the receptor to initiate a cellular response. nih.gov
The specific receptors for this compound are not disclosed in public scientific literature. However, its described function of mimicking cell-adhesion proteins suggests that it likely interacts with cell surface receptors involved in cell-matrix communication, such as integrins. ci.guide Its role in stimulating collagen and keratin production implies an ability to trigger downstream signaling pathways, potentially by binding to growth factor receptors or other transmembrane proteins that regulate gene expression. cosmetic-labs.comnih.gov
The flexibility of the peptide chain and the anchoring effect of the myristoyl group contribute to the molecule's final conformation when it approaches the cell membrane. Environmental factors, such as pH, can also induce conformational changes in lipopeptides, which in turn can affect their biological activity. nih.gov The precise spatial arrangement of the amino acid side chains is what allows for specific, high-affinity binding to its target receptor, ensuring that it delivers its intended biological message to the cell.
Theoretical Implications and Future Research Trajectories for Myristoyl Pentapeptide 8
Conceptual Frameworks in Peptide Biology and Signaling
Myristoyl Pentapeptide-8 has emerged as a significant molecule in the study of peptide biology, offering insights into signaling pathways and the principles of biomimetic design. Its structure and function provide a valuable model for understanding how synthetic peptides can interact with and modulate physiological processes, particularly within the complex environment of the skin's extracellular matrix.
This compound as a Paradigm for Biomimetic Peptide Design
Biomimetic peptide design involves creating synthetic molecules that imitate natural biological molecules to elicit specific physiological responses. This compound is a prime example of this approach, engineered as a lipopeptide that combines a five-amino-acid peptide sequence (Arginine, Aspartic Acid, Glycine (B1666218), and Lysine (B10760008) residues) with myristic acid, a saturated fatty acid. creative-peptides.com This dual structure is central to its biomimetic function.
The peptide portion is designed to mimic the action of natural protein fragments, such as those involved in cell adhesion and repair signaling. ci.guideaushealthingredients.com By replicating these natural cues, the peptide can influence cellular behavior. The addition of the myristoyl group, a process known as myristoylation, is a strategic modification that enhances the peptide's bioavailability. This lipid structure is skin-friendly, improving the molecule's ability to penetrate the stratum corneum and be absorbed by the skin. creative-peptides.comaushealthingredients.com This conjugation of a fatty acid to a signaling peptide is a key strategy in modern cosmetic science to overcome the delivery challenges of hydrophilic and charged peptide molecules. cir-safety.orgnih.gov
Contributions to Understanding Extracellular Matrix Remodeling
The extracellular matrix (ECM) is a dynamic network of proteins and other macromolecules, like collagen and elastin (B1584352), that provides structural and biochemical support to surrounding cells. nih.govmdpi.com The aging process, along with environmental damage, leads to the degradation and disorganization of the ECM, resulting in visible signs of aging like wrinkles and loss of firmness. escholarship.org
This compound contributes to the understanding of ECM remodeling by acting as a signaling molecule that stimulates the synthesis of key structural proteins. aushealthingredients.com Research indicates that it promotes the production of collagen and keratin (B1170402). creative-peptides.comaushealthingredients.com Collagen is the primary structural protein in the dermis, providing strength and resilience, while keratin is fundamental to the structure of the epidermis and hair. nih.gov By boosting the synthesis of these proteins, this compound helps to reinforce the ECM, improve skin firmness, and smooth fine lines. ci.guideaushealthingredients.com This activity positions it as a tool for studying the feedback mechanisms that regulate ECM homeostasis and for developing strategies to counteract age-related degradation.
Potential for Peptide Engineering and Rational Design
The development of this compound underscores the potential of peptide engineering and rational design, which involves the deliberate, structure-based modification of peptides to achieve desired properties. nih.govnih.gov This field offers pathways to create new peptide variants with enhanced efficacy, stability, and specificity.
Design of Enhanced this compound Variants
Rational design principles can be applied to create enhanced variants of this compound. Modifications could target several aspects, such as improving binding affinity to cellular receptors or increasing resistance to enzymatic degradation. For instance, altering the amino acid sequence could lead to more potent stimulation of collagen synthesis. Another approach involves experimenting with different fatty acid chains to optimize skin penetration and bioavailability. The comparison with other well-known peptides illustrates this principle. For example, Palmitoyl Pentapeptide-4 (Matrixyl®) uses a 16-carbon palmitic acid to enhance the delivery of its peptide sequence (Lys-Thr-Thr-Lys-Ser), which is a fragment of type I collagen. cir-safety.orgnih.gov Similarly, other myristoylated peptides, such as Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, are engineered to stimulate keratin production for eyelash enhancement. nih.govnaturalorganicskincare.com
| Peptide | Lipid Moiety | Primary Target Protein | Primary Application |
|---|---|---|---|
| This compound | Myristic Acid (14 carbons) | Collagen, Keratin | Anti-aging, Eye Care creative-peptides.comci.guide |
| Palmitoyl Pentapeptide-4 | Palmitic Acid (16 carbons) | Collagen, ECM Proteins | Anti-wrinkle nih.gov |
| Myristoyl Pentapeptide-17 | Myristic Acid (14 carbons) | Keratin | Eyelash Enhancement nih.govnaturalorganicskincare.com |
| Myristoyl Hexapeptide-16 | Myristic Acid (14 carbons) | Keratin | Eyelash Enhancement nih.govnaturalorganicskincare.com |
Development of Novel Peptide Delivery Systems and Formulation Strategies
While myristoylation is an effective intrinsic delivery system, future research could explore advanced formulation strategies to further enhance the efficacy of this compound. Peptides are susceptible to degradation and have challenges in penetrating the skin barrier. Novel delivery systems aim to protect the peptide and ensure it reaches its target in an active state.
Potential strategies include encapsulation in nano-sized carrier systems like liposomes or solid lipid nanoparticles. researchgate.netmdpi.com These carriers can protect the peptide from degradation and control its release, potentially improving its therapeutic window. Another avenue is the use of cell-penetrating peptides (CPPs), which are short peptides capable of transporting molecular cargo, including other peptides, across cellular membranes. nih.gov Formulating this compound within such advanced systems could significantly boost its performance.
Unexplored Biological Activities and Associated Pathways
The primary documented activities of this compound revolve around its effects on the skin's structural proteins and microcirculation. However, its interactions with complex biological systems suggest the potential for other, less-explored activities and influences on various signaling pathways.
One specific mentioned mechanism is the inhibition of the angiotensin-converting enzyme (ACE). creative-peptides.com In systemic circulation, ACE plays a crucial role in blood pressure regulation. In the skin, its inhibition could influence local fluid balance and microcirculation, which aligns with the observed reduction in eye bags and dark circles. creative-peptides.com This suggests a potential role in modulating local vascular and lymphatic functions that warrants further investigation.
Additionally, the peptide is reported to enhance microvessel integrity and decongestion. ci.guide The precise molecular pathways through which a topical peptide achieves this are not fully elucidated and represent a significant area for future research. Investigating its influence on pathways related to angiogenesis, inflammation, and vascular permeability could reveal novel mechanisms of action. For example, exploring its interaction with growth factors like Vascular Endothelial Growth Factor (VEGF) or its effect on the expression of tight junction proteins in endothelial cells could provide a deeper understanding of its benefits in eye care.
| Potential Activity | Associated Pathway/Mechanism | Implication for Future Research |
|---|---|---|
| Modulation of Local Fluid Balance | Inhibition of Angiotensin-Converting Enzyme (ACE) creative-peptides.com | Investigate the specific impact of topical ACE inhibition on dermal interstitial fluid and lymphatic drainage. |
| Enhancement of Microvessel Integrity | Signaling related to endothelial cell junctions and vascular health ci.guide | Explore effects on tight junction protein expression and pathways like VEGF signaling. |
| Anti-inflammatory Effects | Cytokine and prostaglandin (B15479496) synthesis pathways | Assess the peptide's ability to modulate inflammatory responses in skin cells, which could contribute to its anti-aging effects. |
Investigation of Immunomodulatory Effects
The skin is an active immune organ, and ingredients that interact with its cellular components have the potential to modulate local immune responses. While this compound is not primarily classified as an immunomodulatory agent, its constituent amino acids and its function as a signaling peptide suggest that future research into its effects on cutaneous immunity is a viable and potentially fruitful avenue.
Bioactive peptides are known to possess a variety of biological activities, including anti-inflammatory and immunomodulatory effects. The amino acid arginine, a key component of this compound, is particularly noteworthy for its role in immune function. Research has shown that L-arginine can stimulate immune defense functions in skin fibroblasts. It is a precursor to nitric oxide, a signaling molecule involved in inflammation and immune responses. Therefore, a future research trajectory could involve investigating whether this compound, by delivering arginine to the skin cells, can influence the local immune environment.
Potential research questions in this area could include:
Does this compound alter the expression of pro-inflammatory or anti-inflammatory cytokines in keratinocytes or fibroblasts?
Can this lipopeptide influence the behavior of resident immune cells in the skin, such as Langerhans cells?
Could this compound play a role in modulating the skin's response to external stressors, such as UV radiation or pathogens, from an immunological perspective?
Exploring these questions could reveal novel applications for this compound in dermatology, potentially for conditions characterized by localized immune dysregulation.
Exploration of Neurobiological or Metabolic Interactions
The burgeoning field of neurocosmetics is founded on the intricate connection between the skin and the nervous system. Peptides, in particular, are being investigated for their ability to interact with cutaneous nerve endings and modulate neurotransmitter release. Given its composition, this compound presents intriguing possibilities for neurobiological and metabolic interactions within the skin.
Neurobiological Interactions: Aspartic acid, another amino acid in the this compound sequence, is, along with glutamate, classified as an excitatory neurotransmitter. Receptors for these neurotransmitters, such as the N-methyl-D-aspartate (NMDA) receptors, are not only found in the central nervous system but also on skin cells, including keratinocytes and nerve endings. Furthermore, glycine is known to be an inhibitory neurotransmitter in the central nervous system, and functional glycine receptors have also been identified in human epidermal keratinocytes.
This suggests a theoretical framework for future research:
Could this compound interact with NMDA or glycine receptors in the skin?
Does its application have any effect on sensory perception in the skin or on conditions related to neurogenic inflammation?
Metabolic Interactions: The metabolic activity of skin cells is fundamental to their health and function. Amino acids are central to these metabolic processes. Glycine, for example, is a crucial component in the synthesis of collagen and glutathione, a major endogenous antioxidant. Its metabolism is deeply linked to that of other amino acids like serine and is vital for cellular health and growth. Fibroblast activation and subsequent collagen production are supported by metabolic reprogramming, including the synthesis of glycine.
Future research could, therefore, investigate:
How the uptake of this compound influences the metabolic pathways within fibroblasts and keratinocytes.
Whether this peptide has an impact on the skin's antioxidant capacity through the glycine-glutathione synthesis pathway.
The role of this peptide in cellular energy metabolism, given that L-arginine is a precursor to creatine, which is involved in cellular energy.
Integration of this compound Research into Broader Bioengineering Applications
Beyond its current use in topical cosmetics, the structural and functional properties of this compound suggest its potential for wider applications in bioengineering, particularly in tissue engineering and regenerative medicine. The myristoyl fatty acid component makes it a lipopeptide, a class of molecules known for their ability to self-assemble into various nanostructures. This property is of significant interest in the development of novel biomaterials.
Tissue Engineering: The amino acid lysine is fundamental to the structural integrity of tissues due to its role in the cross-linking of collagen and elastin, which provides stability and tensile strength. Lysyl oxidase, an enzyme that initiates this cross-linking, is crucial for the proper formation of the extracellular matrix. Polymers based on lysine, such as poly-L-lysine, are extensively studied for their use in creating scaffolds for tissue engineering due to their biocompatibility and biodegradability.
Given that this compound contains lysine and is known to stimulate collagen production, future research could explore its use in:
Developing functionalized hydrogels or scaffolds that promote cell adhesion, proliferation, and differentiation for skin regeneration.
Enhancing the mechanical properties of tissue-engineered constructs.
Creating biomimetic materials that replicate the native extracellular matrix environment.
Drug Delivery: The self-assembling nature of lipopeptides can be harnessed to create nanocarriers for the targeted delivery of therapeutic agents. The cationic nature of polylysine, due to its primary amine groups, allows it to interact with negatively charged molecules like nucleic acids, making it a candidate for gene delivery vectors.
Future research trajectories could include:
Investigating the self-assembly properties of this compound and its potential to form micelles or vesicles.
Exploring the possibility of encapsulating active pharmaceutical ingredients within these nanostructures for controlled release into the skin.
Developing this compound-based systems for the topical delivery of genetic material for therapeutic purposes in dermatology.
The table below summarizes the potential future research areas for this compound based on its constituent amino acids.
| Constituent Amino Acid | Known Biological Role Relevant to Future Research | Potential Research Trajectory for this compound |
| Arginine | Precursor to nitric oxide; involved in immune cell signaling and wound healing. | Investigation of immunomodulatory and anti-inflammatory effects; role in enhancing skin repair and regeneration. |
| Aspartic Acid | Excitatory neurotransmitter; role in collagen synthesis and skin hydration. | Exploration of interactions with cutaneous neuroreceptors; impact on skin firmness and moisture retention. |
| Glycine | Key component of collagen; precursor to glutathione; inhibitory neurotransmitter role in the epidermis. | Study of its influence on dermal matrix metabolism and the skin's antioxidant defense system; neurocosmetic effects. |
| Lysine | Crucial for collagen cross-linking and tissue integrity; used in creating biocompatible polymers. | Application in developing biomaterials for tissue engineering, such as functionalized scaffolds and hydrogels. |
Q & A
Q. What are the structural characteristics of Myristoyl Pentapeptide-8, and how do they influence its bioactivity?
this compound consists of a pentapeptide sequence (arginine, aspartic acid, glycine, and two additional residues) acylated with a myristoyl group. The myristoyl moiety enhances lipid solubility, facilitating skin penetration and interaction with extracellular matrix (ECM) components. Structural analysis typically employs mass spectrometry (MS) for molecular weight confirmation (303.36 g/mol, C₁₆H₂₁N₃O₃) and nuclear magnetic resonance (NMR) to verify peptide backbone integrity .
Q. What standardized assays are used to evaluate this compound’s efficacy in stimulating ECM production?
Common in vitro assays include:
- ELISA/Western blot : Quantifies collagen I/III, fibronectin, or elastin levels in fibroblast cultures treated with the peptide .
- qPCR : Measures mRNA expression of ECM-related genes (e.g., COL1A1, ELN) .
- Cell viability assays (e.g., MTT): Ensures non-cytotoxic concentrations (typically 1–100 µM) are used .
Q. How can researchers ensure batch-to-batch consistency in synthetic this compound?
Analytical methods include:
- Reverse-phase HPLC : Purity assessment (≥98% by area under the curve).
- Amino acid analysis (AAA) : Validates sequence integrity.
- Stability testing : Incubation under varying temperatures/pH to monitor degradation (e.g., via LC-MS) .
Advanced Research Questions
Q. How do researchers resolve contradictions in efficacy data across in vitro vs. in vivo studies?
Discrepancies often arise from differences in bioavailability, model systems, or peptide stability. Strategies include:
- Pharmacokinetic profiling : Track peptide absorption and degradation in in vivo models (e.g., fluorescent labeling or radiolabeling).
- 3D skin equivalents : Bridge in vitro and clinical data by mimicking human skin architecture .
- Meta-analysis : Compare studies using standardized metrics (e.g., collagen density per µg/mL peptide) .
Q. What experimental designs address the lack of safety data on dermal penetration and degradation of this compound?
- Franz diffusion cells : Quantify peptide penetration through ex vivo human skin .
- Mass spectrometry imaging (MSI) : Localizes the peptide and its metabolites in tissue sections.
- Protease susceptibility assays : Incubate with matrix metalloproteinases (MMPs) to simulate degradation .
Q. How can omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s mechanism beyond ECM modulation?
- RNA-seq : Identifies differentially expressed genes in treated vs. untreated fibroblasts (e.g., pathways for inflammation or oxidative stress).
- Shotgun proteomics : Detects post-translational modifications induced by the peptide.
- Network pharmacology : Maps peptide-protein interactions to predict off-target effects .
Q. What statistical methods are appropriate for analyzing dose-response variability in peptide efficacy studies?
- Nonlinear regression : Fits sigmoidal curves to dose-response data (e.g., log[peptide] vs. collagen production).
- ANOVA with post hoc tests : Compares multiple concentrations.
- Principal component analysis (PCA) : Reduces dimensionality in high-throughput datasets (e.g., proteomics) .
Methodological Guidance
Q. How should researchers optimize delivery systems for this compound to enhance skin retention?
- Nanoencapsulation : Test lipid-based carriers (e.g., liposomes) for improved permeability.
- Penetration enhancers : Co-administer with chelators (e.g., EDTA) or surfactants.
- Microfluidic assays : Screen formulation efficacy in real-time using artificial skin models .
Q. What controls are critical in studies investigating this compound’s anti-aging effects?
- Negative controls : Untreated cells/vehicle-only treatments.
- Positive controls : Peptides with known ECM-stimulating activity (e.g., Palmitoyl Pentapeptide-4).
- Blinding : Mask treatment groups in clinical trials to reduce bias .
Q. How can conflicting results about peptide stability in commercial formulations be reconciled?
- Accelerated stability testing : Expose formulations to heat/light and quantify degradation products.
- Comparative studies : Use identical analytical methods (e.g., HPLC conditions) across labs.
- Open-data repositories : Share raw stability datasets for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
